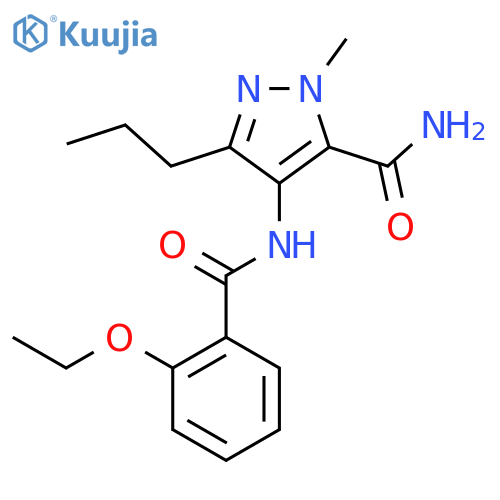

Cas no 139756-03-9 (4-(2-Ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide)

139756-03-9 structure

商品名:4-(2-Ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide

4-(2-Ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- 4-(2-Ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

- 1H-pyrazole-5-carboxamide, 4-[(2-ethoxybenzoyl)amino]-1-methyl-3-propyl-

- 4-[(2-Ethoxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

- 4-(2-Ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide

- 4-(2-ETHOXY-BENZOYLAMINO)-2-METHYL-5-PROPYL-2H-PYRAZOLE-3-CARBOXYLIC ACID AMIDE

- 4-[(2-ethoxybenzoyl)amino]-2-methyl-5-propylpyrazole-3-carboxamide

- NS00015062

- AC-27031

- 4-[(2-ethoxybenzoyl)amino]-1methyl-3-propyl-1h-pyrazole-5-carboxamide

- SCHEMBL1792

- Sildenafil di-amide impurity

- Q27270746

- 4-(2-ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide? (Sildenafil Impurity

- UAFIHVRUICMADE-UHFFFAOYSA-N

- Sildenafil carboxamide impurity

- 8M7KI0WTIA

- 4-(2-ETHOXY BENZAMIDO)-1-METHYL-3-N-PROPYL PYRAZOLE-5-CARBOXAMIDE.

- UNII-8M7KI0WTIA

- Oprea1_191426

- 4-(2-Ethoxybenzoylamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

- 139756-03-9

- DTXSID40357308

- CS-0166501

- AP-312/40633649

- 4-(2-Ethoxybenzamido)-1-methyl-3-propylpyrazole-5-carboxamide

- 1H-Pyrazole-5-carboxamide, 4-((2-ethoxybenzoyl)amino)-1-methyl-3-propyl-

- AKOS005137931

- 4-((2-Ethoxybenzoyl)amino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

- 1H-Pyrazole-5-carboxamide, 4-[(2-ethoxybenzoyl)amino]-1-methyl-3-propyl-; 4-[(2-Ethoxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide; 4-(2-Ethoxybenzamido)-1-methyl-3-propylpyrazole-5-carboxamide; 4-(2-Ethoxybenzoylamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

-

- インチ: InChI=1S/C17H22N4O3/c1-4-8-12-14(15(16(18)22)21(3)20-12)19-17(23)11-9-6-7-10-13(11)24-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H2,18,22)(H,19,23)

- InChIKey: UAFIHVRUICMADE-UHFFFAOYSA-N

- ほほえんだ: CCCC1=NN(C(C(N)=O)=C1NC(C2=CC=CC=C2OCC)=O)C

計算された属性

- せいみつぶんしりょう: 330.16900

- どういたいしつりょう: 330.169

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 24

- 回転可能化学結合数: 8

- 複雑さ: 446

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 99.2A^2

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 150-154°C

- ふってん: 445.5±45.0 °C at 760 mmHg

- フラッシュポイント: 223.2°C

- 屈折率: 1.598

- ようかいど: DMSO (Slightly), Methanol (Slightly)

- PSA: 102.73000

- LogP: 3.20680

- じょうきあつ: 0.0±1.1 mmHg at 25°C

4-(2-Ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Refrigerator

4-(2-Ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E891000-100mg |

4-(2-Ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide |

139756-03-9 | 100mg |

$ 178.00 | 2023-09-07 | ||

| TRC | E891000-1g |

4-(2-Ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide |

139756-03-9 | 1g |

$ 1409.00 | 2023-09-07 | ||

| A2B Chem LLC | AA61574-100mg |

1H-Pyrazole-5-carboxamide, 4-[(2-ethoxybenzoyl)amino]-1-methyl-3-propyl- |

139756-03-9 | 100mg |

$291.00 | 2024-04-20 | ||

| A2B Chem LLC | AA61574-1g |

1H-Pyrazole-5-carboxamide, 4-[(2-ethoxybenzoyl)amino]-1-methyl-3-propyl- |

139756-03-9 | 1g |

$1470.00 | 2024-04-20 | ||

| Chemenu | CM188357-1g |

4-(2-ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide |

139756-03-9 | 95% | 1g |

$659 | 2021-08-05 | |

| Chemenu | CM188357-1g |

4-(2-ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide |

139756-03-9 | 95% | 1g |

$659 | 2023-02-02 | |

| Alichem | A049002411-1g |

4-(2-Ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide |

139756-03-9 | 95% | 1g |

$562.32 | 2022-04-02 |

4-(2-Ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide 関連文献

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

139756-03-9 (4-(2-Ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide) 関連製品

- 139756-04-0(3-5-(Aminocarbonyl)-1-methyl-3-propyl-1H-pyrazol-4-ylaminocarbonyl-4-propoxybenzene)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:139756-03-9)4-(2-Ethoxy benzamido)-1-methyl-3-n-propyl pyrazole-5-carboxamide

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ